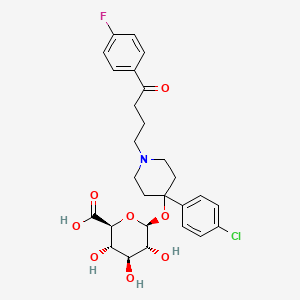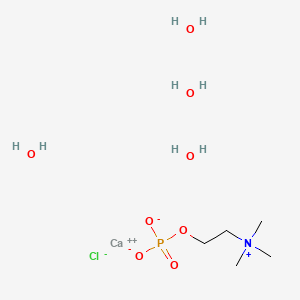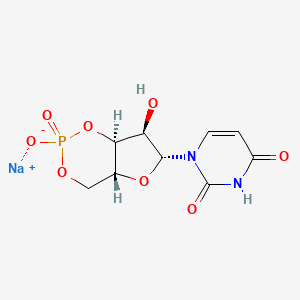![molecular formula C18H20FN5O5 B1147182 2-[2-(4-フルオロフェニル)エトキシ]アデノシン CAS No. 131865-85-5](/img/structure/B1147182.png)
2-[2-(4-フルオロフェニル)エトキシ]アデノシン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(4-Fluorophenyl)ethoxy]adenosine is a synthetic compound known for its role as an adenosine A2 receptor agonist . This compound has a molecular formula of C18H20FN5O5 and a molecular weight of 405.38 g/mol . It is primarily used in scientific research and is not intended for diagnostic or therapeutic use .
科学的研究の応用
2-[2-(4-Fluorophenyl)ethoxy]adenosine is primarily used in scientific research due to its role as an adenosine A2 receptor agonist . Its applications include:
Chemistry: Used as a reference compound in the study of adenosine receptor agonists.
Biology: Used to study the effects of adenosine receptor activation on cellular processes.
Medicine: Investigated for its potential therapeutic effects in conditions such as inflammation and cardiovascular diseases.
Industry: Used in the development of new pharmaceuticals targeting adenosine receptors.
作用機序
Target of Action
The primary target of 2-[2-(4-Fluorophenyl)ethoxy]adenosine is the adenosine A2 receptor . This receptor plays a crucial role in many biological functions, including inflammatory responses, neurotransmission, and regulation of coronary blood flow.
Mode of Action
2-[2-(4-Fluorophenyl)ethoxy]adenosine acts as an agonist for the adenosine A2 receptor . This means it binds to this receptor and activates it, triggering a series of intracellular events.
生化学分析
Biochemical Properties
As an adenosine A2 receptor agonist, 2-[2-(4-Fluorophenyl)ethoxy]adenosine interacts with adenosine A2 receptors, a type of protein that plays a crucial role in many biochemical reactions . The nature of these interactions involves the binding of the compound to the receptor, which can influence the activity of the receptor and subsequently alter various biochemical processes.
Cellular Effects
The effects of 2-[2-(4-Fluorophenyl)ethoxy]adenosine on cells are largely mediated through its interaction with adenosine A2 receptors . By acting as an agonist, it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-[2-(4-Fluorophenyl)ethoxy]adenosine involves its binding to adenosine A2 receptors . This binding can lead to the activation or inhibition of enzymes, changes in gene expression, and other effects at the molecular level .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Fluorophenyl)ethoxy]adenosine typically involves the reaction of adenosine with 2-(4-fluorophenyl)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO). The mixture is heated to facilitate the reaction, resulting in the formation of 2-[2-(4-Fluorophenyl)ethoxy]adenosine .
Industrial Production Methods
化学反応の分析
Types of Reactions
2-[2-(4-Fluorophenyl)ethoxy]adenosine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.
類似化合物との比較
Similar Compounds
Adenosine: The parent compound, which also acts on adenosine receptors but with different selectivity and potency.
2-[2-(4-Chlorophenyl)ethoxy]adenosine: A similar compound with a chlorine atom instead of a fluorine atom, which may have different receptor binding properties.
2-[2-(4-Methylphenyl)ethoxy]adenosine: A similar compound with a methyl group instead of a fluorine atom, which may affect its pharmacological profile.
Uniqueness
2-[2-(4-Fluorophenyl)ethoxy]adenosine is unique due to its specific substitution with a fluorine atom, which can significantly influence its binding affinity and selectivity for adenosine A2 receptors. This makes it a valuable tool in research for understanding the role of adenosine receptors in various physiological and pathological processes .
特性
CAS番号 |
131865-85-5 |
|---|---|
分子式 |
C18H20FN5O5 |
分子量 |
405.4 g/mol |
IUPAC名 |
(2R,3S,5R)-2-[6-amino-2-[2-(4-fluorophenyl)ethoxy]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C18H20FN5O5/c19-10-3-1-9(2-4-10)5-6-28-18-22-15(20)12-16(23-18)24(8-21-12)17-14(27)13(26)11(7-25)29-17/h1-4,8,11,13-14,17,25-27H,5-7H2,(H2,20,22,23)/t11-,13?,14+,17-/m1/s1 |
InChIキー |
WJXSIJUIBOTFHQ-OVHGWZCWSA-N |
SMILES |
C1=CC(=CC=C1CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N)F |
異性体SMILES |
C1=CC(=CC=C1CCOC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O)N)F |
正規SMILES |
C1=CC(=CC=C1CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N)F |
同義語 |
FPEA; |
製品の起源 |
United States |
Q1: How selective is FPEA for A2 adenosine receptors compared to A1 receptors in vivo?
A1: The research by Barrett et al. [] demonstrates that FPEA exhibits significant selectivity for A2 adenosine receptors over A1 receptors in vivo. In their study using anesthetized, vagotomized rats, FPEA was found to be at least 200-fold more potent at activating A2 receptors (measured by hindquarter vasodilation) compared to A1 receptors (measured by bradycardia). [] This suggests that FPEA preferentially binds to and activates A2 receptors at much lower concentrations than those required to elicit a response from A1 receptors.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]-2-oxoacetate](/img/structure/B1147100.png)

![4-[[4-[(DIMETHYLAMINO)METHYL]PHENYL]AMINO]-4-OXO-2-BUTENOIC ACID](/img/structure/B1147109.png)
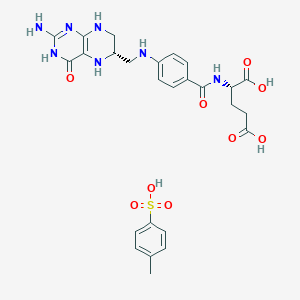
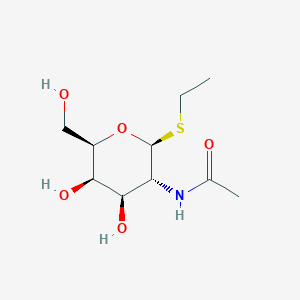
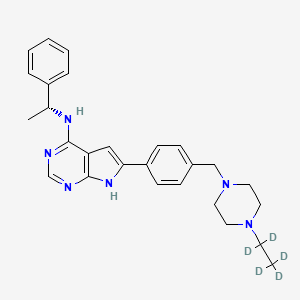

![(Alphar)-alpha-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]benzeneacetamide](/img/structure/B1147115.png)
